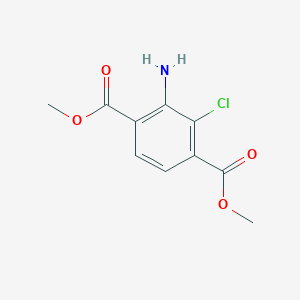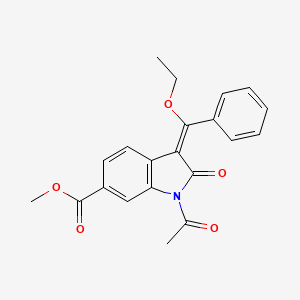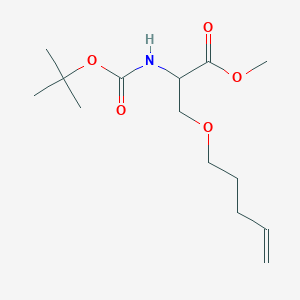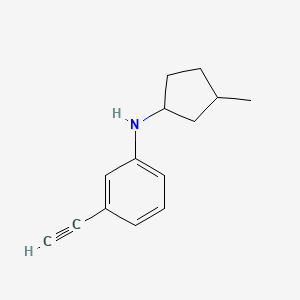
dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzene, featuring amino, chloro, and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.
Esterification: The resulting compound undergoes esterification to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The ester groups facilitate the compound’s solubility and transport within biological systems.
相似化合物的比较
Similar Compounds
- Dimethyl 2-amino-4-chlorobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-bromobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-fluorobenzene-1,4-dicarboxylate
Uniqueness
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is unique due to the specific positioning of the amino and chloro groups, which influence its reactivity and interaction with other molecules. This unique structure makes it valuable for targeted applications in organic synthesis and pharmaceuticals.
属性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC 名称 |
dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,12H2,1-2H3 |
InChI 键 |
YTMSKFNHQXHRFB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)





![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


